Estriol 16,17-diacetate

Description

Contextualization of Estriol (B74026) Derivatives in Steroid Chemistry

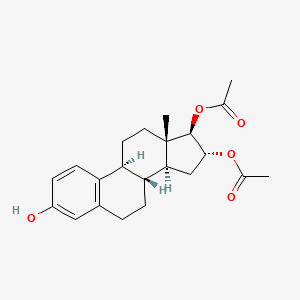

Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (B170435) and estrone (B1671321). wikipedia.org It is characterized by its 18-carbon steroid structure with hydroxyl groups at the C3, C16α, and C17β positions. oatext.comnih.gov In the landscape of steroid chemistry, estriol serves as a parent compound for the synthesis of various derivatives. These derivatives are created through chemical modifications, such as esterification, to explore structure-activity relationships and to develop compounds with specific research applications.

Estriol 16,17-diacetate is one such derivative, where the hydroxyl groups at the 16th and 17th positions of the estriol molecule have been converted into acetate (B1210297) esters. scbt.com This targeted modification distinguishes it from other estriol esters, such as estriol triacetate or monoesters, and is intended to modulate its properties for specific scientific investigation. google.comgoogle.com The synthesis of these derivatives often involves multi-step chemical processes starting from the parent estriol or other steroid precursors. google.comgoogle.com

Significance of Acetylation in Steroid Modification for Research Applications

Acetylation is a fundamental and widely utilized technique in steroid chemistry for modifying the properties of parent compounds for research purposes. The addition of acetate groups can significantly alter a steroid's polarity, solubility, and stability. ontosight.ai These changes, in turn, can affect how the compound is absorbed, distributed, metabolized, and excreted in biological systems, which is a key focus in pharmacokinetic studies. ontosight.ai

In the context of research, acetylation serves several purposes:

Altering Lipophilicity: Acetylation generally increases the lipophilicity of a steroid. This can enhance its ability to cross cell membranes, which is a critical factor in studies investigating intracellular mechanisms of action.

Pro-drug Strategy: Acetylated steroids can act as pro-drugs. Once administered, cellular enzymes, specifically esterases, can cleave the acetate groups, releasing the active parent steroid hormone at the target site. This allows for controlled release and potentially more targeted effects in experimental models.

Protecting Functional Groups: During multi-step synthetic procedures, acetylation can be used to protect hydroxyl groups from reacting while other parts of the molecule are being modified. oup.com

Influencing Receptor Binding: The modification of hydroxyl groups through acetylation can influence the binding affinity and selectivity of the steroid for its corresponding receptors. Research into how these modifications affect the interaction between estrogenic compounds and estrogen receptors is an active area of study. ontosight.ainih.govnih.gov

The study of acetylated steroids like this compound provides valuable insights into the structure-activity relationships of steroid hormones and their receptors. nih.gov

Overview of Estriol as a Parent Compound in Steroid Hormone Metabolism Studies

Estriol is a significant metabolite of estradiol and estrone in non-pregnant women, primarily formed in the liver. oatext.com During pregnancy, it becomes the dominant estrogen, synthesized in large quantities by the placenta from precursors originating in the fetal liver and adrenal glands. wikipedia.orgoatext.com The biosynthesis involves the 16α-hydroxylation of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) in the fetus, followed by further processing in the placenta. wikipedia.orgoatext.com

The metabolic pathways of estrogens are complex and crucial for understanding their physiological and pathological roles. oup.com Estriol and its metabolites are studied to understand various biological processes. The metabolism of parent steroid hormones in target tissues can lead to the formation of active metabolites that may exert their own unique biological effects, a concept central to intracrinology. nih.gov Studying compounds like this compound helps researchers dissect the metabolic pathways and understand how modifications like acetylation can influence the metabolic fate and biological activity of the parent hormone, estriol. oup.com

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-17-acetyloxy-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12(23)26-20-11-19-18-6-4-14-10-15(25)5-7-16(14)17(18)8-9-22(19,3)21(20)27-13(2)24/h5,7,10,17-21,25H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRHRAOBVGHGFZ-BTOHRNCKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Chemistry Techniques for Estriol 16,17 Diacetate Characterization

Chromatographic Separation and Purity Assessment in Research

Chromatographic methods are fundamental in separating Estriol (B74026) 16,17-diacetate from reaction mixtures, starting materials like estriol, and other related acetylated species. These techniques are also crucial for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) Applications for Acetylated Estriol Species

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid hormones and their derivatives due to its high resolution and sensitivity. austinpublishinggroup.comnih.gov For acetylated estriol species, reversed-phase HPLC is commonly employed. austinpublishinggroup.comnih.gov In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. austinpublishinggroup.comresearchgate.net

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A typical mobile phase for separating estriol and its acetylated forms might consist of a gradient mixture of acetonitrile (B52724) and water. nih.govnih.gov For instance, a mobile phase of water containing 0.1% trifluoroacetic acid and methanol (B129727) in a 40:60 (v/v) ratio has been successfully used for the separation of estriol, achieving a short retention time. austinpublishinggroup.comaustinpublishinggroup.com The use of a C8 or C18 column is common for the separation of non-ionic, non-polar to medium-polar substances like steroid acetates. austinpublishinggroup.comnih.gov Detection is often accomplished using a UV detector, as the aromatic A-ring of the estriol backbone provides sufficient chromophoric activity. nih.gov The high sensitivity and reproducibility of HPLC make it an ideal method for determining the purity of Estriol 16,17-diacetate, often exceeding 99.5%.

Table 1: Illustrative HPLC Parameters for Estriol Derivative Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm |

| Mobile Phase | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for the HPLC analysis of estriol derivatives. Actual parameters may need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govtandfonline.com Steroids, including estriol diacetate, are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility and thermal stability. nih.govresearchgate.net A common derivatization method is silylation, for instance, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. austinpublishinggroup.commdpi.com

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. tandfonline.com The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte, allowing for its definitive identification. nih.gov GC-MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying steroid derivatives in complex mixtures. mdpi.comunito.it The choice of derivatization agent and GC conditions, such as the type of column and temperature program, are critical for successful analysis. imrpress.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for preliminary purity assessment. thieme.debioline.org.br In the synthesis of this compound from estriol, TLC can be used to track the disappearance of the starting material and the appearance of the product. uc.pt

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). merckmillipore.com For steroid separations, a common mobile phase might be a mixture of chloroform (B151607) and acetone. dshs-koeln.de After the plate is developed, the separated spots can be visualized under UV light, as the aromatic ring in estriol and its derivatives is UV-active. mdpi.com The relative mobility of a compound is expressed as its retention factor (Rf value), which can be used for identification when compared to a standard. TLC is an invaluable tool for quickly optimizing reaction conditions and for a qualitative evaluation of the purity of the synthesized this compound before proceeding with more quantitative methods like HPLC or GC-MS. researchgate.net

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Estriol Acetate (B1210297) Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the presence of two acetate groups would be confirmed by the appearance of two distinct singlet signals in the region of δ 2.0-2.3 ppm, corresponding to the methyl protons of the acetate groups. google.com The protons attached to the carbons bearing the acetate groups (H-16 and H-17) would show characteristic downfield shifts compared to the parent estriol. For example, in a related structure, the H-16 and H-17 protons appear as multiplets around δ 5.21 and 5.42 ppm, respectively. core.ac.uk

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. thieme-connect.com The carbonyl carbons of the two acetate groups would be expected to resonate at around δ 170 ppm. The signals for C-16 and C-17 would also be shifted downfield upon acetylation compared to the parent estriol. rsc.org The chemical shifts of C-16 and C-17 are diagnostic for distinguishing between different isomers. rsc.orguregina.ca Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, providing definitive confirmation of the structure. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | ~155 |

| C-16 | ~80-85 |

| C-17 | ~85-90 |

| Acetate C=O | ~170-172 |

| Acetate CH₃ | ~20-22 |

These are approximate chemical shift values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. klivon.com For this compound (C₂₂H₂₈O₅), the expected molecular weight is approximately 372.45 g/mol . scbt.com In a mass spectrum, a molecular ion peak ([M]⁺ or a related adduct like [M+H]⁺) corresponding to this mass would be observed. google.com

The fragmentation pattern provides a fingerprint of the molecule. The loss of acetic acid (60 Da) from the molecular ion is a common fragmentation pathway for acetate derivatives. In the case of this compound, the successive loss of two acetic acid molecules would be expected, leading to significant fragment ions. The fragmentation of the steroid nucleus itself can also provide valuable structural information. ed.ac.uknih.gov The specific fragmentation pattern can help to confirm the positions of the acetate groups on the estriol skeleton.

Application of Analytical Methodologies for Impurity Profiling of Estriol Derivatives

Impurity profiling, the identification, characterization, and quantification of unwanted chemicals in active pharmaceutical ingredients (APIs) and drug products, is a mandatory step in drug development and manufacturing to ensure product quality and safety. chemass.sibiomedres.usresearchgate.net Impurities in estriol derivatives can originate from the synthesis process, including starting materials, intermediates, by-products, and reagents, or they can form through degradation. chemass.siresearchgate.net Regulatory bodies require stringent control and monitoring of these impurities. researchgate.net

A variety of sophisticated analytical techniques are employed for the impurity profiling of estriol and its derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, valued for its ability to separate, identify, and quantify individual components in a mixture with high precision. biomedres.usresearchgate.net HPLC methods, often using UV detection, are widely applied for routine quality control analysis where reference standards for known impurities are available. chemass.siosha.gov For instance, HPLC can be used to analyze estriol and its related compounds, with detection wavelengths optimized for maximum sensitivity (e.g., 280 nm for estriol). osha.gov

For more complex challenges, such as the structural elucidation of unknown impurities present at trace levels, hyphenated techniques are indispensable. chemass.si Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, combining the superior separation capabilities of LC with the mass-analyzing power of MS. biomedres.usnih.gov This combination provides molecular weight information and fragmentation patterns, which are crucial for identifying previously uncharacterized impurities. researchgate.net Other relevant techniques include Gas Chromatography (GC), often coupled with MS (GC-MS), and various spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), which are typically used after an impurity has been isolated to confirm its structure. klivon.comnih.gov

The systematic application of these methodologies allows for the creation of a comprehensive impurity profile for estriol derivatives. Pharmaceutical reference standard suppliers offer a wide range of documented estriol impurities to aid in this process. synzeal.comaxios-research.compharmaffiliates.com

Table 1: Selected Documented Impurities of Estriol This table lists some of the known process-related and degradation impurities of estriol, which are monitored during the quality control of estriol-based active pharmaceutical ingredients.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Estriol - Impurity A (9,11-Didehydroestriol) | C₁₈H₂₂O₃ | 286.37 | 246021-20-5 |

| Estriol - Impurity B (Estrone) | C₁₈H₂₂O₂ | 270.37 | 53-16-7 |

| Estriol EP Impurity C | C₁₉H₂₆O₃ | 302.41 | 793-46-4 |

| Estriol - Impurity D (Estradiol) | C₁₈H₂₄O₂ | 272.38 | 50-28-2 |

| Estriol EP Impurity E | C₁₈H₂₄O₃ | 288.38 | 1230-61-1 |

| Estriol EP Impurity H | C₁₈H₂₂O₃ | 286.37 | 566-76-7 |

| Estriol EP Impurity I | C₁₈H₂₂O₃ | 286.37 | 15370-49-7 |

| Estriol - Impurity J (17-epi-Estradiol) | C₁₈H₂₄O₂ | 272.38 | 57-91-0 |

| Estriol - Impurity K (Estrone Acetate) | C₂₀H₂₄O₃ | 312.4 | 901-93-9 |

Data sourced from various pharmaceutical standard suppliers. axios-research.compharmaffiliates.compharmaffiliates.com

Development of Reference Standards for Acetylated Estriol Compounds

Reference standards are highly purified compounds that are critical for ensuring the accuracy, reliability, and consistency of analytical results in the pharmaceutical industry. medchemexpress.com They serve as a benchmark for confirming the identity, purity, and strength of APIs and finished products during quality control testing, method validation, and instrument calibration. synzeal.commedchemexpress.com For acetylated estriol compounds like this compound, the development and characterization of reference standards are meticulous processes governed by stringent quality guidelines. klivon.commedchemexpress.com

The development of a reference standard begins with the chemical synthesis of the target compound, in this case, an acetylated estriol derivative. The subsequent crucial phase is comprehensive characterization to unequivocally confirm its chemical structure and determine its purity. A suite of advanced analytical techniques is employed for this purpose. klivon.com

Structural Identity Confirmation: A combination of spectroscopic methods is used to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed information about the molecular framework, including the position and connectivity of atoms. klivon.com

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation data that helps confirm the structure. klivon.com

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the molecule. klivon.com

Purity Assessment: Chromatographic methods are the primary tools for assessing the purity of the reference standard.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any residual impurities. Purity levels for reference standards are typically required to be very high (e.g., >95%). klivon.com

Quantitative NMR (qNMR) or Titration: Can be used for an accurate assay determination. klivon.com

Other Physicochemical Tests: Additional tests may include Elemental Analysis (CHN), Karl Fischer titration for water content, and Thermogravimetric Analysis (TGA). klivon.com

Upon successful characterization, a comprehensive Certificate of Analysis (CoA) is issued, documenting all the analytical tests performed and their results. klivon.com Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) also develop and provide official reference standards to ensure compliance with compendial methods. axios-research.compharmacopoeia.com

Table 2: Examples of Acetylated Estriol and Estradiol (B170435) Reference Standards This table provides examples of acetylated steroid compounds that are developed and used as reference standards for analytical purposes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Status |

| This compound | C₂₂H₂₈O₅ | 372.47 | 805-26-5 | Characterized Reference Standard klivon.com |

| Estriol Triacetate | C₂₄H₃₀O₆ | 414.50 | 2284-32-4 | Characterized Reference Standard axios-research.com |

| 17β-Estradiol Diacetate | C₂₂H₂₈O₄ | 356.46 | 3434-88-6 | Reference Standard synthinkchemicals.com |

Mechanistic Investigations of Estriol Derivatives in Receptor Interactions As Chemical Probes and Analogues

Ligand-Estrogen Receptor Binding Studies of Acetylated Estriol (B74026) Analogues

The initial step in understanding the activity of an estrogenic compound is to determine its ability to bind to the estrogen receptors. Competitive ligand binding assays are a primary method used for this purpose, where the test compound's ability to displace a radiolabeled estrogen, typically 17β-estradiol, from the receptor is quantified. mst.dk These studies are fundamental for comparing the binding characteristics of modified analogues to their parent compounds.

The two primary estrogen receptor subtypes, ERα and ERβ, share a high degree of similarity, particularly in their DNA-binding domains, but exhibit key differences in their ligand-binding domains and tissue distribution. oup.comnih.govnih.gov These differences allow for the possibility of developing subtype-selective ligands. The parent compound, estriol, is known to exhibit a preferential binding affinity for ERβ over ERα. oup.comoup.comnih.gov Studies have shown estriol to have a binding affinity for ERβ that is 3 to 18 times higher than for ERα. nih.govndnr.com

The acetylation of hydroxyl groups on the steroid nucleus, however, can significantly alter binding affinity. Research on estradiol (B170435) derivatives has shown that converting the C-17β hydroxyl group to an acetate (B1210297) can greatly diminish receptor binding affinity. oup.com This is because the hydroxyl groups are critical for forming hydrogen bonds within the receptor's binding pocket, which anchor the ligand in place. The addition of bulky acetate groups can interfere with this process. Therefore, it is expected that the binding affinity of Estriol 16,17-diacetate for both ERα and ERβ would be considerably lower than that of the parent estriol molecule.

Table 1: Relative Binding Affinities (RBA) of Estriol and Expected Affinity of its Diacetate Derivative RBA is relative to 17β-Estradiol (set at 100%).

| Compound | Target Receptor | Relative Binding Affinity (RBA) (%) | Source |

| Estriol | ERα | 11 - 14 | wikipedia.orgwikiwand.com |

| Estriol | ERβ | 18 - 21 | wikipedia.orgwikiwand.com |

| This compound | ERα / ERβ | Expected to be significantly lower than Estriol | oup.com |

Molecular modeling techniques are employed to generate three-dimensional structures of ligands and simulate their interaction within the estrogen receptor's ligand-binding domain (LBD). nih.gov These computational studies help visualize and predict how structural modifications, such as acetylation, affect the ligand's fit and orientation in the binding pocket. The LBD of ERs is a complex hydrophobic pocket with specific hydrogen bond donor and acceptor residues that interact with the estrogen ligand. nih.gov

For steroidal estrogens, the hydroxyl groups at the C-3 and C-17 positions are considered the most critical for high-affinity binding, acting as key hydrogen bonding points. oup.com Molecular modeling of estriol binding suggests its D-ring, which contains the 16α and 17β hydroxyl groups, plays a crucial role in establishing its characteristic binding profile and preference for ERβ. oup.comoup.comnih.gov

In the case of this compound, the replacement of the 16α and 17β hydroxyl groups with larger acetate groups would introduce significant steric bulk into the D-ring end of the molecule. Molecular modeling would predict that these bulky groups could cause a steric clash with amino acid residues in the LBD, preventing the ligand from achieving the optimal conformation required for high-affinity binding. nih.gov This steric hindrance would likely disrupt the precise alignment needed for effective interaction with both ERα and ERβ. illinois.edu

Structure-Activity Relationship (SAR) Analysis of Estriol Acetate Modifications on Receptor Engagement

Structure-activity relationship (SAR) analysis systematically investigates how chemical structure correlates with biological activity. For estrogen derivatives, SAR studies are essential for understanding which functional groups are required for receptor binding and activation and for designing new compounds with specific properties. louisville.edunih.gov

The pattern of acetylation on the estriol molecule is a critical determinant of its interaction with estrogen receptors. The hydroxyl groups on the steroid A-ring (at C-3) and D-ring (at C-16 and C-17) are not equivalent in their contribution to receptor binding and selectivity. The C-3 hydroxyl is a key phenolic group essential for anchoring the ligand in the binding pocket of both ERα and ERβ.

In Vitro Receptor Assays for Estrogen Agonism or Antagonism of Estriol Acetates

Beyond simply binding to the receptor, it is crucial to determine the functional consequence of that binding—whether the compound activates the receptor (agonism) or blocks its activity (antagonism). A variety of in vitro assays are used to measure the estrogenic activity of compounds in a cellular context. mst.dknih.gov

Commonly used methods include reporter gene assays and cell proliferation assays. mst.dkresearchgate.net

Reporter Gene Assays: These assays, such as the Yeast Estrogen Screen (YES) or ER-CALUX (Chemically Activated Luciferase Expression), use cells that have been engineered to contain an estrogen-responsive element (ERE) linked to a reporter gene (e.g., for luciferase). mst.dkmst.dk When an estrogen agonist binds to the ER in these cells, the receptor-ligand complex binds to the ERE and activates the transcription of the reporter gene, producing a measurable signal (like light). researchgate.netunil.ch

Cell Proliferation Assays: The E-Screen assay uses estrogen-dependent cell lines, such as MCF-7 human breast cancer cells. nih.govresearchgate.net The proliferation of these cells is dependent on the activation of the estrogen receptor. An increase in cell proliferation in the presence of a test compound indicates estrogenic (agonist) activity. nih.gov

While estriol is generally considered a weak estrogen agonist, the functional activity of this compound would need to be determined through these in vitro assays. wikipedia.orgwikiwand.com Given that the structural modifications are expected to hinder effective binding and prevent the receptor from adopting its fully active conformation, it is possible that this compound could act as a very weak agonist or potentially as an antagonist. Such assays are critical to fully characterize the biological profile of acetylated estriol derivatives. nih.gov

Biochemical Research Applications of Estriol Acetates in Metabolic Modeling and Enzymatic Studies

Role of Estriol (B74026) Diacetate as a Substrate in In Vitro Enzyme Investigations

Estriol 16,17-diacetate serves as a valuable substrate in biochemical research for the investigation of esterase activity. Esterases are a class of hydrolase enzymes that cleave ester bonds, a fundamental reaction in the metabolism of numerous endogenous and exogenous compounds. wikipedia.org In in vitro settings, the hydrolysis of an ester substrate like estriol diacetate results in the formation of a carboxylic acid (acetate) and an alcohol (estriol), a reaction that can be monitored to quantify enzyme kinetics. nih.gov

The primary enzymes responsible for this biotransformation in humans are carboxylesterases, with hCE1 and hCE2 being the most significant in drug metabolism. nih.gov These enzymes are predominantly located in the liver and intestine. researchgate.nettaylorandfrancis.com In vitro studies utilize preparations like liver microsomes, which contain these enzymes, to study the metabolic fate of ester-containing compounds. nih.gov The rate of disappearance of the parent compound (estriol diacetate) and the appearance of the product (estriol) can be measured using techniques like High-Performance Liquid Chromatography (HPLC).

By employing estriol diacetate as a substrate, researchers can characterize the activity of specific esterases, determine their substrate specificity, and investigate the effects of inhibitors or activators on their function. For instance, a study on the hydrolysis of rosmarinic acid, another ester-containing compound, demonstrated that chlorogenate esterase could efficiently hydrolyze the substrate in vitro. nih.gov Similar principles apply to the study of estriol diacetate, where its cleavage provides insight into the enzymatic machinery responsible for metabolizing acetylated steroids.

The study of acetylated estrogens, such as this compound, in in vitro model systems is crucial for understanding their metabolic fate and biological activity. Biotransformation is a process that modifies compounds to facilitate their excretion and is typically divided into Phase I and Phase II reactions. nih.gov For estriol diacetate, the metabolic journey begins with a Phase I hydrolysis reaction.

Phase I: De-acetylation The initial and rate-limiting step in the biotransformation of estriol diacetate is the hydrolysis of its ester bonds, catalyzed by carboxylesterases. wikipedia.orgnih.gov This enzymatic action removes the two acetate (B1210297) groups, releasing the biologically active parent hormone, estriol. In vitro models, such as human liver microsomes, are frequently used to simulate this metabolic activation process. nih.govnih.gov

Phase II: Conjugation of Estriol Once estriol is liberated, it undergoes well-established Phase II conjugation reactions, which increase its water solubility for subsequent excretion. Key Phase II enzymes involved in estrogen metabolism include:

Sulfotransferases (SULTs): Catalyze the addition of a sulfonate group.

UDP-glucuronosyltransferases (UGTs): Catalyze the addition of glucuronic acid.

These reactions predominantly occur in the liver. mdpi.com The resulting conjugated metabolites, such as estriol glucuronides and estriol sulfates, are more polar and are readily eliminated from the body. In vitro systems allow for the detailed investigation of these pathways, helping to predict how acetylated estrogens will be processed in vivo. nih.gov

Table 1: Summary of Biotransformation Pathways for this compound in In Vitro Models

| Metabolic Phase | Reaction | Key Enzymes | Primary Product(s) | In Vitro Model System |

|---|---|---|---|---|

| Phase I | Hydrolysis (De-acetylation) | Carboxylesterases (e.g., CES1, CES2) | Estriol, Acetic Acid | Human Liver Microsomes |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Estriol Glucuronides | Human Liver Microsomes |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Estriol Sulfates | Human Liver Microsomes |

Radiosynthesis and Application of Labeled Estriol Diacetate in Biochemical Assays

Radiolabeled compounds are indispensable tools in biochemical research for tracing the fate of molecules in biological systems and for quantifying interactions with cellular components. The synthesis of radiolabeled estriol diacetate, for example with isotopes like Carbon-14 (¹⁴C) or Fluorine-18 (¹⁸F), enables highly sensitive detection in a variety of assays.

The radiosynthesis process generally involves a multi-step chemical synthesis. For instance, a common strategy for creating ¹⁸F-labeled estrogen derivatives involves synthesizing a precursor molecule with a suitable leaving group (e.g., a tosylate). nih.gov This precursor is then reacted with the radioisotope (e.g., [¹⁸F]fluoride) in a nucleophilic substitution reaction. nih.gov Following the radiolabeling step, the product must be rigorously purified, typically using semi-preparative HPLC, to separate it from unreacted precursors and byproducts. nih.govresearchgate.net

Once synthesized and purified, radiolabeled estriol diacetate can be used in various biochemical assays, most notably in competitive binding assays. nih.govepa.gov These assays are used to determine the binding affinity of unlabeled compounds (competitors) to a specific receptor, such as the estrogen receptor (ER). nih.gov In a typical setup, a fixed amount of the radiolabeled ligand (e.g., ³H-estradiol) and the receptor source (e.g., rat uterine cytosol) are incubated with increasing concentrations of the unlabeled test compound. epa.gov The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its relative binding affinity. epa.gov Labeled estriol derivatives are crucial for screening compounds that may interact with the estrogen receptor and for characterizing the binding properties of new potential therapeutics. nih.govnih.gov

Preclinical In Vitro Model Applications for Studying Estriol Analogue Interactions with Cellular Components

Preclinical in vitro models, particularly human cancer cell lines, are fundamental for elucidating the mechanisms by which estriol analogues, including its acetylated forms, interact with cellular components and exert their biological effects. nih.gov Cell lines such as MCF-7 (estrogen receptor-positive breast cancer) and primary human endometrial cells are widely used for these investigations. nih.govhormonebalance.orgresearchgate.net

Studies have shown that chemical modifications of the estriol molecule, such as acetylation, can convert it from a short-acting estrogen into a more potent, long-acting agonist. nih.gov This enhanced activity is attributed to the prolonged presence of the hormone within target tissues, allowing for sustained interaction with nuclear estrogen receptors. nih.gov

In these in vitro systems, researchers can evaluate several key parameters:

Receptor Binding Affinity: Competitive binding assays are used to measure how strongly an estriol analogue binds to estrogen receptors (ERα and ERβ) compared to the endogenous ligand, 17β-estradiol. nih.govnih.govtandfonline.com

Cell Proliferation: Assays are conducted to determine if the compound stimulates or inhibits the growth of hormone-dependent cancer cells. hormonebalance.orgnih.gov Estriol itself has been shown to be a potent mitogen in MCF-7 and T-47D breast cancer cells at concentrations of 10⁻⁹ M and higher. researchgate.net

Gene Expression: The effect of the compound on the transcription of estrogen-responsive genes, such as the progesterone (B1679170) receptor, is analyzed using techniques like RT-qPCR and Western blotting. researchgate.net

Cellular Signaling: Researchers can investigate the activation of downstream signaling pathways following receptor binding. nih.gov

These in vitro studies provide critical information on the structure-activity relationship of estriol derivatives, guiding the development of new compounds with specific biological profiles. nih.govnih.govresearchgate.net

Table 2: Research Applications of Estriol Analogues in Preclinical In Vitro Models

| Application | In Vitro Model | Cellular Component/Process Studied | Key Findings | Citation |

|---|---|---|---|---|

| Receptor Binding & Proliferation | MCF-7 Breast Cancer Cells | Estrogen Receptor (ER) | Estriol stimulates cell growth at low concentrations (10⁻¹⁰ M). | nih.gov |

| Receptor Synthesis Stimulation | Primary Human Endometrial Cells | Cytosol Estrogen Receptor | Estriol is slightly less potent than estradiol (B170435) in stimulating progesterone receptor synthesis. | nih.gov |

| Agonist Activity Enhancement | Rat Uterus, Cell Cultures | Nuclear Hormone-Receptor Complex | Chemical modifications of estriol produce long-acting derivatives with prolonged uterine growth stimulation. | nih.gov |

| Cell Vitality and Proliferation | Human Brain Microvascular Endothelial Cells (hBMECs) | Cell Adhesion and Growth | β-Estradiol 17-acetate was found to be essential for promoting adhesion and proliferation of hBMECs. | nih.govresearchgate.net |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.